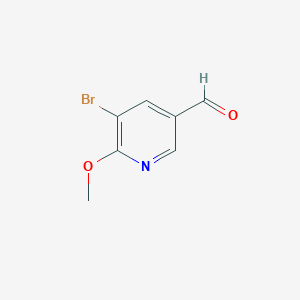

5-Bromo-6-methoxynicotinaldehyde

Beschreibung

5-Bromo-6-methoxynicotinaldehyde (CAS 65873-73-6) is a pyridine derivative with a molecular formula of C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol. The compound features a bromine atom at position 5, a methoxy group at position 6, and an aldehyde group at position 3 of the pyridine ring. This structural configuration renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The aldehyde group enables nucleophilic additions and condensations, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making it valuable for constructing complex molecules .

Eigenschaften

IUPAC Name |

5-bromo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXWVKBXMBEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496057 | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65873-73-6 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxynicotinaldehyde typically involves the bromination of 6-methoxynicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-6-methoxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used for substitution reactions.

Major Products:

Oxidation: 5-Bromo-6-methoxynicotinic acid.

Reduction: 5-Bromo-6-methoxy-3-pyridinemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-6-methoxynicotinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel therapeutic agents targeting various diseases .

Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials .

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary based on the specific derivative or conjugate being studied .

Vergleich Mit ähnlichen Verbindungen

Aldehyde vs. Carboxylic Acid/Ester

- This compound’s aldehyde group (C₇H₆BrNO₂) enables condensation reactions (e.g., formation of Schiff bases) and participation in nucleophilic additions. In contrast, 5-bromo-6-methoxynicotinic acid (C₇H₆BrNO₃) and its methyl ester lack this reactivity but are better suited for derivatization into amides or esters, which are common in drug scaffolds .

Hydroxyl vs. Methoxy Groups

- 5-Bromo-6-hydroxynicotinic acid (C₆H₄BrNO₃) replaces the methoxy group with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This enhances solubility in aqueous media, making it preferable for analytical quality control (QC) in pharmaceutical manufacturing .

Substituent Position Isomerism

Bromine Position

- 6-Bromo-4-methylnicotinaldehyde (C₇H₆BrNO) places bromine at position 6 instead of 5, altering the electronic distribution of the pyridine ring. This affects regioselectivity in subsequent reactions, such as electrophilic substitutions .

- 6-Bromo-2-methoxynicotinic acid (C₇H₆BrNO₃) demonstrates how methoxy positioning (position 2 vs. 6) modifies the molecule’s dipole, influencing interactions with biological targets like enzymes or receptors .

Fluorine Substitution

- 6-Bromo-5-fluoronicotinaldehyde (C₆H₃BrFNO) introduces fluorine at position 5, a strategy often employed in medicinal chemistry to improve metabolic stability and binding affinity through electron-withdrawing effects .

Molecular Weight and Polarity

- Lower molecular weight compounds like 6-bromo-5-fluoronicotinaldehyde (204.00 g/mol) may exhibit better bioavailability compared to bulkier analogs (e.g., methyl ester at 260.06 g/mol).

- Methoxy and hydroxyl groups increase polarity, impacting solubility and pharmacokinetics. For example, 5-bromo-6-hydroxynicotinic acid ’s hydroxyl group enhances water solubility, whereas methyl/methoxy groups reduce it .

Biologische Aktivität

5-Bromo-6-methoxynicotinaldehyde (CAS No. 65873-73-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Structure : The compound features a bromine atom at the 5-position and a methoxy group at the 6-position of the nicotinaldehyde structure, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination of 6-methoxynicotinaldehyde using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. The following table summarizes the synthetic routes:

| Method | Reagents | Conditions |

|---|---|---|

| Bromination | Bromine, NBS | Acetic acid or dichloromethane |

| Oxidation | KMnO₄, CrO₃ | Varies based on substrate |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous conditions |

| Substitution | Amines, Thiols | Presence of base (NaOH, K₂CO₃) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission.

- Cellular Effects : The compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating enzyme activity.

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various derivatives on AChE. The results indicated that specific modifications to the structure could enhance inhibitory potency, with IC50 values ranging from 12.8 to 365 μM for different derivatives .

- Dynamic Combinatorial Chemistry Approach : Researchers utilized dynamic combinatorial libraries to explore the binding affinity of acylhydrazones derived from aldehydes similar to this compound. The findings highlighted the importance of structural variations in enhancing biological activity against specific targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound | Position of Bromine | Biological Activity |

|---|---|---|

| This compound | 5 | Moderate AChE inhibition |

| 5-Bromo-2-methoxynicotinaldehyde | 5 | Lower AChE inhibition |

| 6-Methoxynicotinaldehyde | None | Minimal biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.